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Introduction
Fosalvudine tidoxil, also referred to as fozivudine tidoxil, emerged as a promising nucleoside

reverse transcriptase inhibitor (NRTI) for the treatment of Human Immunodeficiency Virus (HIV)

infection. As a thioether lipid-zidovudine (ZDV) conjugate, it was designed as a prodrug to

enhance the delivery and intracellular concentration of the active antiviral agent, zidovudine

monophosphate.[1] This technical guide provides a comprehensive overview of the available

preclinical and clinical data on fosalvudine tidoxil, its mechanism of action, and its

developmental history.

Mechanism of Action
Fosalvudine tidoxil is a prodrug of zidovudine, a well-established NRTI. Its mechanism of

action is therefore intrinsically linked to the targeted inhibition of HIV reverse transcriptase.

Intracellular Activation Pathway
Upon administration, fosalvudine tidoxil is designed to be absorbed and then undergo

intracellular metabolism to release zidovudine monophosphate. While the precise enzymes

responsible for the cleavage of the tidoxil moiety have not been detailed in the available

literature, the proposed pathway bypasses the initial phosphorylation step of zidovudine, which
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is often a rate-limiting step. Subsequently, host cell kinases convert zidovudine monophosphate

into the active triphosphate form.
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Proposed intracellular activation pathway of Fosalvudine Tidoxil.

Inhibition of HIV Reverse Transcriptase
The active metabolite, zidovudine triphosphate, acts as a competitive inhibitor of the HIV

reverse transcriptase enzyme. It competes with the natural substrate, deoxythymidine

triphosphate, for incorporation into the growing viral DNA chain. Once incorporated, the

absence of a 3'-hydroxyl group on the zidovudine molecule prevents the formation of the next

phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.

Preclinical and Clinical Development
The development of fosalvudine tidoxil progressed through early-phase clinical trials.

However, its development was reportedly halted in the early 2000s due to marketing

considerations.

Preclinical Evaluation
In vitro and in vivo preclinical studies demonstrated that fosalvudine tidoxil possessed anti-

HIV activity.[1] A study in a feline immunodeficiency virus (FIV) model showed that the

administration of fozivudine tidoxil resulted in a decrease in plasma and cell-associated viremia

two weeks post-infection.

Clinical Trials
Several Phase I and Phase II clinical trials were conducted to evaluate the safety,

pharmacokinetics, and efficacy of fosalvudine tidoxil in HIV-infected individuals.

Table 1: Summary of Key Clinical Trials of Fosalvudine Tidoxil
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Trial

Identifier
Phase

Dosage

Regimens

Key

Efficacy

Findings

Key

Safety

Findings

Pharmaco

kinetic

Highlights

Reference

Bogner JR,

et al.

(1997)

I/II

400, 800,

1200

mg/day for

7 days

Viral load

reduction

was most

pronounce

d in the

1200

mg/day

group

(-0.64

log10).

Excellent

tolerability

in all dose

groups.

Steady-

state

concentrati

ons were

slightly

higher than

after the

first dose.

Bogner JR,

et al.

Antivir

Ther. 1997.

Girard PM,

et al.

(2000)

II

200, 400,

800 mg

daily; 200,

400, 600

mg twice

daily for 4

weeks

Largest

viral load

decrease

(-0.67

log10) in

the 600 mg

twice daily

group.

Generally

well-

tolerated;

one

discontinua

tion due to

elevated

aminotrans

ferases.

Plasma

half-life of

~3.8 hours,

longer than

zidovudine.

Girard PM,

et al. J

Acquir

Immune

Defic

Syndr.

2000.[1]

Kroidl A, et

al. (FATI-1)

(2017)

IIa

800, 1200

mg once

daily; 600

mg twice

daily for 24

weeks (in

combinatio

n with 3TC

and EFV)

At 24

weeks,

73% in

combined

FZD arms

had HIV

RNA <50

copies/mL

vs. 77% in

ZDV arm.

Well-

tolerated.

Less

frequent

grade III/IV

neutropeni

a

compared

to ZDV

arm.

Pharmacok

inetic

analysis

supported

once-daily

administrati

on.

Kroidl A, et

al. AIDS.

2017.
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Experimental Protocols (Based on Available
Information)
Detailed experimental protocols from the full-text publications are not publicly available. The

following represents a generalized summary based on the abstracts of the key clinical trials.

Phase II Placebo-Controlled Trial (Girard PM, et al.)
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1]

Participants: 72 HIV-infected, antiretroviral-naive patients.[1]

Randomization: In each of the six dosage groups, 12 patients were randomized (10:2 ratio)

to receive either fosalvudine tidoxil or a placebo.[1]

Intervention: Fosalvudine tidoxil monotherapy at varying doses for 4 weeks.[1]

Primary Endpoints: Safety and efficacy, assessed by changes in HIV viral load.[1]

Pharmacokinetic Analysis: Plasma concentrations of fosalvudine tidoxil and zidovudine

were measured to determine pharmacokinetic parameters, including half-life and area under

the curve (AUC).[1]
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Generalized workflow for a Phase II clinical trial of Fosalvudine Tidoxil.

Phase I/II Dose-Escalating Trial (Bogner JR, et al.)
Study Design: A randomized, placebo-controlled, dose-escalating trial.
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Participants: HIV-infected patients with a CD4 count > 100 cells/mm³.

Intervention: Three different doses of fosalvudine tidoxil (400, 800, or 1200 mg/day)

administered for one week.

Primary Endpoints: Safety, tolerability, and efficacy (viral load reduction).

Pharmacokinetic Analysis: Steady-state pharmacokinetic parameters were assessed.

Quantitative Data
The following tables summarize the available quantitative data from the clinical trials of

fosalvudine tidoxil.

Table 2: Efficacy Data - Viral Load Reduction

Trial Dosage Group
Mean Log10 HIV RNA

Reduction

Bogner JR, et al. (1997) 1200 mg/day -0.64

Girard PM, et al. (2000) 600 mg twice daily -0.67

Kroidl A, et al. (2017) Combined FZD arms
73% of patients <50 copies/mL

at 24 weeks

Table 3: Pharmacokinetic Parameters

Parameter Value Trial

Plasma Half-life (t½) ~3.8 hours Girard PM, et al. (2000)[1]

Note: Detailed

pharmacokinetic data such as

Cmax, Tmax, and AUC for

each dose group are not fully

available in the public domain.

Table 4: Safety and Tolerability
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Adverse Event Frequency Trial

Discontinuation due to

elevated aminotransferases
1 patient Girard PM, et al. (2000)[1]

Grade III/IV Neutropenia
Less frequent in FZD arms

(22%) vs. ZDV arm (42%)
Kroidl A, et al. (2017)

Note: A comprehensive list of

all adverse events and their

frequencies is not available.

Conclusion and Future Perspectives
Fosalvudine tidoxil demonstrated promising antiviral activity, a favorable pharmacokinetic

profile for potentially less frequent dosing, and a good safety profile in early-phase clinical

trials. The finding of reduced myelotoxicity compared to its parent drug, zidovudine, was a

significant potential advantage. Despite these positive attributes, the clinical development of

fosalvudine tidoxil was halted, reportedly for marketing reasons. This case highlights the

complex factors beyond scientific merit that can influence the trajectory of drug development.

The data presented in this guide suggest that fosalvudine tidoxil was a viable candidate for

HIV therapy, and its story may offer valuable insights for the development of future prodrug

strategies for antiretroviral agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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